Ethyl 2-(4-bromo-2-methoxyphenyl)acetate

Description

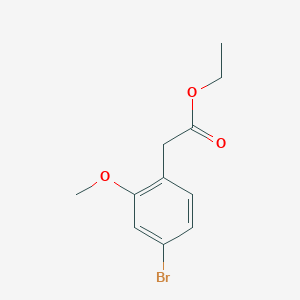

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-bromo-2-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-15-11(13)6-8-4-5-9(12)7-10(8)14-2/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVGLLSTNDUJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Ethyl 2 4 Bromo 2 Methoxyphenyl Acetate

Established and Proposed Direct Synthetic Routes

Direct synthesis of the target compound can be approached through esterification of the corresponding carboxylic acid, alkylation of a suitable precursor, or, theoretically, through nucleophilic substitution on the aromatic ring.

A straightforward and common method for the synthesis of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate is the direct esterification of its corresponding carboxylic acid, 2-(4-bromo-2-methoxyphenyl)acetic acid. This transformation is typically achieved through Fischer esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.

In this approach, 2-(4-bromo-2-methoxyphenyl)acetic acid is reacted with an excess of absolute ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netgoogle.com The mixture is typically heated under reflux to drive the equilibrium towards the formation of the ester and water. researchgate.net The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the ethanol. Subsequent proton transfer and elimination of a water molecule yield the desired ethyl ester. youtube.com

A representative procedure for a structurally similar compound, 2-(3-methoxyphenyl)acetic acid, involves refluxing the acid with absolute ethanol and a few drops of sulfuric acid for several hours. The excess solvent is then removed by distillation to yield the ester. researchgate.net

Table 1: Representative Conditions for Fischer Esterification

| Reactant | Alcohol | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-(3-methoxyphenyl)acetic acid | Absolute Ethanol | Sulfuric Acid | Reflux, 5h | 83% | researchgate.net |

This interactive table summarizes typical conditions for Fischer esterification based on analogous compounds.

Alkylation reactions represent another versatile strategy for synthesizing the target molecule. This approach typically involves the reaction of a nucleophile derived from a 4-bromo-2-methoxyphenyl precursor with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739).

One common variant is the Williamson ether synthesis, where a phenoxide acts as the nucleophile. For example, the O-alkylation of a phenol (B47542) with ethyl bromoacetate in the presence of a base is a widely used method for preparing ethyl aryloxyacetates. rsc.orgchemspider.commdpi.com A similar strategy could be envisioned starting from a suitably substituted phenol. The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF), with a base such as potassium carbonate (K₂CO₃) to deprotonate the phenol. rsc.orgnih.gov

Another possibility is the C-alkylation of a suitable carbanion. For instance, an enolate generated from a derivative of (4-bromo-2-methoxyphenyl)methane could react with ethyl bromoacetate. This pathway, however, can sometimes lead to O-alkylation as a competing reaction. researchgate.net The reaction of eugenol (B1671780) with ethyl chloroacetate to form an ether linkage proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion attacks the electrophilic carbon of the ethyl chloroacetate. walisongo.ac.id

The synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction presents a theoretical but challenging route. The classical SNAr mechanism involves the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. eijas.com

For this specific target, the reaction would require a 1,4-dibromo-2-methoxybenzene or a similar precursor where a leaving group at the '1' position is displaced by a nucleophile like the enolate of ethyl acetate (B1210297). However, SNAr reactions generally require the presence of strong electron-withdrawing groups (such as nitro groups) ortho or para to the leaving group to activate the ring towards nucleophilic attack. eijas.com The methoxy (B1213986) group is an electron-donating group, and the bromo group is only weakly deactivating, making the aromatic ring of 4-bromo-2-methoxybenzene not sufficiently electron-deficient for a standard SNAr reaction under typical conditions. Therefore, this route is less synthetically viable compared to esterification or alkylation methods.

Optimization of Reaction Conditions and Efficiency

The yield and purity of this compound are critically dependent on the optimization of reaction parameters, including the choice of solvent, catalyst, and base.

The choice of solvent plays a pivotal role, particularly in alkylation reactions proceeding via an SN2 mechanism. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetone, and acetonitrile (B52724) (CH₃CN) are often preferred. walisongo.ac.id These solvents can solvate the cation of the base (e.g., K⁺) while leaving the nucleophilic anion relatively free, thereby enhancing its reactivity.

A study on the alkylation of eugenol with ethyl chloroacetate demonstrated a significant solvent effect on the reaction yield. walisongo.ac.id The reaction in DMF afforded the highest yield (91%), followed by DMSO (51%) and acetonitrile (47%). Tetrahydrofuran (THF), another polar aprotic solvent, was found to be less effective, which was attributed to the limited solubility and decreased nucleophilicity of the reactant in this medium. walisongo.ac.id Similarly, reactions involving ethyl bromoacetate are often performed in acetone or DMF under reflux conditions. rsc.orgnih.gov

Table 2: Effect of Polar Aprotic Solvents on Alkylation Yield

| Solvent | Dielectric Constant (ε) | Yield (%) | Reference |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | 36.7 | 91 | walisongo.ac.id |

| Dimethyl sulfoxide (DMSO) | 46.7 | 51 | walisongo.ac.id |

| Acetonitrile (CH₃CN) | 37.5 | 47 | walisongo.ac.id |

This interactive table illustrates the impact of different polar aprotic solvents on the yield of a representative Williamson ether synthesis.

The selection of an appropriate base or catalyst is crucial for achieving high efficiency in the synthesis of the target compound.

In alkylation reactions, weak inorganic bases like potassium carbonate (K₂CO₃) are commonly employed. rsc.orgchemspider.comnih.govwalisongo.ac.id K₂CO₃ is effective in deprotonating phenolic hydroxyl groups to generate the nucleophilic phenoxide ion required for the SN2 reaction with ethyl haloacetates. walisongo.ac.id Stronger bases like sodium hydroxide (B78521) (NaOH) can also be used, particularly in biphasic systems with a phase transfer catalyst.

For esterification reactions, strong protic acids like sulfuric acid (H₂SO₄) are the conventional catalysts. researchgate.net They accelerate the reaction by protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Lewis acids have also emerged as effective catalysts for various organic transformations. Bismuth(III) triflate (Bi(OTf)₃) is a versatile Lewis acid catalyst that has been used in reactions such as the three-component synthesis of α-amino acid derivatives involving substituted anisoles. rsc.org While not directly reported for the synthesis of this compound, Bi(OTf)₃ could potentially catalyze the esterification of 2-(4-bromo-2-methoxyphenyl)acetic acid under milder conditions than traditional Brønsted acids, or facilitate Friedel-Crafts type reactions to construct the carbon skeleton.

Temperature and Time Optimization

The successful synthesis of this compound, and related compounds, is critically dependent on the precise control of reaction temperature and duration. These parameters directly influence reaction kinetics, product yield, and the formation of impurities. Optimization is typically achieved empirically, by systematically varying these conditions and analyzing the outcomes, often through techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). walisongo.ac.idrsc.org

For the final esterification step, converting 2-(4-bromo-2-methoxyphenyl)acetic acid to its ethyl ester, a common method is the Fischer esterification. This involves refluxing the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. A typical reaction time for this type of transformation is around 5 hours to drive the equilibrium towards the product. researchgate.net

In precursor synthesis, such as the alkylation of a phenolic compound with an ethyl haloacetate, temperature control is crucial for selectivity and to prevent side reactions. For instance, in the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, the reaction mixture was initially stirred at 0°C for one hour before being allowed to warm to room temperature for an additional three hours. walisongo.ac.id This initial cooling helps to moderate the exothermic reaction and prevent the formation of byproducts. Similarly, another alkylation using ethyl bromoacetate was conducted by heating at 60°C for 5 hours. nih.gov

The synthesis of the phenylacetic acid precursor also requires careful time and temperature management. The bromination of a substituted phenylacetic acid can be performed at room temperature for approximately 60 minutes to achieve high regioselectivity. nih.gov More complex syntheses, such as those involving organometallic intermediates, may require an initial low-temperature step followed by a prolonged period of heating. For example, a reaction to form a benzyl (B1604629) sodium intermediate was controlled at 20°C during the initial addition, followed by heating to 100°C for 5 hours to facilitate rearrangement. google.com

The following table summarizes various reaction conditions for analogous synthetic steps, illustrating the importance of optimizing temperature and time.

| Reaction Type | Key Reagents | Temperature | Time | Reference |

|---|---|---|---|---|

| Esterification | Carboxylic Acid, Ethanol, H₂SO₄ | Reflux | 5 h | researchgate.net |

| Alkylation | Phenol, Ethyl Chloroacetate, K₂CO₃ | 0°C then Room Temp. | 1 h then 3 h | walisongo.ac.id |

| Alkylation | Oxime, Ethyl Bromoacetate, K₂CO₃ | 60°C | 5 h | nih.gov |

| Bromination | 4-methoxyphenylacetic acid, Bromine | Room Temp. | 60 min | nih.gov |

| Organometallic Rearrangement | 4-bromo-2-nitrochlorotoluene, Sodium | 100°C | 5 h | google.com |

Preparation of Key Precursors and Building Blocks

The synthesis of this compound relies on the availability of two key components: the functionalized aromatic core and the acetate side-chain.

Synthesis of Halogenated and Methoxylated Phenyl Moieties

The 4-bromo-2-methoxyphenyl core is a specifically substituted benzene (B151609) ring. The synthesis of such structures typically begins with simpler, commercially available aromatic compounds. A primary method for introducing the bromine atom is through electrophilic aromatic substitution.

For example, a common and effective strategy is the direct bromination of a methoxy-substituted phenyl compound. The methoxy group is an activating, ortho-, para-director, meaning it facilitates the substitution and directs the incoming electrophile (in this case, Br+) to the positions adjacent (ortho) and opposite (para) to it. The synthesis of 3-bromo-4-methoxyphenylacetic acid is achieved through the regioselective bromination of 4-methoxyphenylacetic acid using a solution of bromine in acetic acid at room temperature, resulting in a high yield of 84%. nih.gov This demonstrates a straightforward and high-yielding method to introduce a halogen at a specific position on a pre-existing methoxylated phenyl ring.

Alternative strategies can involve multi-step sequences starting from phenols or other precursors. nih.gov The development of methods using sustainable sources, such as the direct halogenation of lignin, also presents a novel pathway to obtain these crucial polysubstituted aryl halide intermediates. nih.gov

Generation of Acetate Derivatives for Coupling Reactions

There are two principal strategies for attaching the ethyl acetate group to the phenyl core.

The first and most direct route is the Fischer esterification of the corresponding carboxylic acid, 2-(4-bromo-2-methoxyphenyl)acetic acid. This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of an acid catalyst. researchgate.net This classic method is reliable for converting a pre-formed phenylacetic acid into its ethyl ester.

The second major strategy involves building the acetate group onto a phenyl precursor using an alkylation reaction . A common reagent for this purpose is an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. walisongo.ac.idnih.govmdpi.com This method is particularly useful in Williamson ether syntheses, where a phenoxide (formed by treating a phenol with a base like potassium carbonate) acts as a nucleophile, attacking the ethyl haloacetate to form an ether linkage and introduce the ethyl acetate moiety. While the target compound is not an ether, similar nucleophilic substitution reactions on a suitable precursor can be employed.

Modern synthetic chemistry also offers powerful cross-coupling reactions . acs.org While perhaps more complex, methods like the Suzuki-Miyaura reaction can be adapted to form C-C bonds. This could involve coupling a suitable organoboron derivative of ethyl acetate with the 4-bromo-2-methoxyphenyl halide in the presence of a palladium catalyst. nih.govmdpi.com These reactions are highly versatile and offer a broad scope for creating complex molecules from simpler building blocks.

Reactivity and Chemical Transformations of Ethyl 2 4 Bromo 2 Methoxyphenyl Acetate

Reactions Involving the Ester Functionality

The ethyl ester group is a key reactive site in the molecule, susceptible to various nucleophilic acyl substitution reactions. libretexts.org These transformations are fundamental for modifying the carboxyl functional group.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-bromo-2-methoxyphenyl)acetic acid. This reaction is typically carried out under basic conditions, a process known as saponification, using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution. libretexts.org The reaction is effectively irreversible because the resulting carboxylate anion is deprotonated by the base, making it unreactive to further nucleophilic attack. libretexts.org Acid-catalyzed hydrolysis is also possible but is a reversible process.

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reacting Ethyl 2-(4-bromo-2-methoxyphenyl)acetate with methanol (B129727) would yield Mthis compound. The reaction equilibrium is typically driven forward by using a large excess of the new alcohol.

Aminolysis: The ester can react with ammonia (B1221849) or primary/secondary amines to form the corresponding amide. youtube.com This reaction, known as aminolysis, typically requires heating and can be performed without a catalyst, although it is often slow. youtube.com For example, reaction with morpholine (B109124) would yield 2-(4-bromo-2-methoxyphenyl)-1-(morpholino)ethan-1-one.

Table 1: Reactions of the Ester Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrolysis (Saponification) | NaOH, H₂O/EtOH | 2-(4-bromo-2-methoxyphenyl)acetic acid |

| Transesterification | CH₃OH, H⁺ or CH₃O⁻ | Mthis compound |

| Aminolysis | Morpholine, Heat | 2-(4-bromo-2-methoxyphenyl)-1-(morpholino)ethan-1-one |

Reactions Involving the Bromine Substituent

The bromine atom attached to the aromatic ring is a pivotal functional group, enabling a variety of transformations, most notably metal-catalyzed cross-coupling reactions.

Direct nucleophilic aromatic substitution (SNA) of the bromine atom is generally challenging for this substrate under standard conditions. SNA reactions typically require the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the methoxy (B1213986) group is electron-donating, which deactivates the ring towards nucleophilic attack, making this pathway unfavorable compared to metal-catalyzed alternatives.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The reactivity order for aryl halides in these reactions is typically I > Br > Cl. nrochemistry.com

Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org It is a widely used method for creating biaryl structures or attaching alkyl and vinyl groups to an aromatic ring. nih.gov For example, reacting the title compound with phenylboronic acid would yield Ethyl 2-(2-methoxy-[1,1'-biphenyl]-4-yl)acetate. libretexts.org

Buchwald-Hartwig Amination (C-N Bond Formation): This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., X-Phos), and a base. wikipedia.orgbeilstein-journals.org It is a versatile method for synthesizing aryl amines. wikipedia.org The reaction of this compound with aniline (B41778) would produce Ethyl 2-(2-methoxy-4-(phenylamino)phenyl)acetate.

Sonogashira Coupling (C-C Bond Formation): This reaction involves the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst, typically in the presence of an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly effective for the synthesis of arylalkynes. Coupling the title compound with phenylacetylene (B144264) would result in the formation of Ethyl 2-(2-methoxy-4-(phenylethynyl)phenyl)acetate.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Ethyl 2-(2-methoxy-[1,1'-biphenyl]-4-yl)acetate |

| Buchwald-Hartwig | Aniline | Pd(OAc)₂, X-Phos, KOt-Bu | Ethyl 2-(2-methoxy-4-(phenylamino)phenyl)acetate |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Ethyl 2-(2-methoxy-4-(phenylethynyl)phenyl)acetate |

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring can also undergo specific chemical transformations, primarily demethylation.

Demethylation: Aryl methyl ethers can be cleaved to form the corresponding phenols. This is commonly achieved using strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). Treatment of this compound with BBr₃ in an inert solvent like dichloromethane (B109758) would selectively cleave the methyl-oxygen bond, yielding Ethyl 2-(4-bromo-2-hydroxyphenyl)acetate after an aqueous workup.

Condensation and Cyclization Reactions

The methylene (B1212753) group (-CH₂-) situated between the aromatic ring and the ester carbonyl is acidic and can be deprotonated by a strong base (like sodium ethoxide or lithium diisopropylamide) to form an enolate. This enolate is a key intermediate for condensation and cyclization reactions, leading to the formation of various heterocyclic systems. researchgate.net

Claisen Condensation: The enolate can react with another molecule of the ester in a self-condensation reaction to form a β-keto ester. chegg.com This reaction provides a pathway to more complex carbon skeletons.

Cyclization Reactions: The bifunctional nature of the molecule (and its derivatives) allows for intramolecular cyclization to form heterocyclic rings. For instance, after transformation of the ester into a suitable functional group, the resulting intermediate could undergo cyclization. Furthermore, the enolate can act as a nucleophile in reactions with other bifunctional molecules to construct heterocyclic systems like oxazoles, pyrimidines, or benzodiazepines. vensel.orgmdpi.com

Oxidation and Reduction Pathways

The functional groups in this compound exhibit different susceptibilities to oxidation and reduction.

Reduction: The ester functionality is the most readily reducible group in the molecule. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding 2-(4-bromo-2-methoxyphenyl)ethan-1-ol. The aromatic ring and the aryl bromide are generally stable under these conditions. Catalytic hydrogenation, depending on the catalyst and conditions, could potentially reduce the ester or lead to hydrodebromination (replacement of Br with H).

Oxidation: The molecule is generally stable to common oxidizing agents. The aromatic ring is somewhat activated by the methoxy group, but lacks sites that are easily oxidized under mild conditions. The benzylic position is already at a higher oxidation state as part of the acetate (B1210297) group. Aggressive oxidation would likely lead to the degradation of the aromatic ring.

Table 3: Summary of Oxidation and Reduction Pathways

| Reaction Type | Reagents | Functional Group Affected | Product |

|---|---|---|---|

| Reduction | LiAlH₄, Et₂O | Ester | 2-(4-bromo-2-methoxyphenyl)ethan-1-ol |

| Reduction (Debromination) | H₂, Pd/C, Base | Aryl Bromide | Ethyl 2-(2-methoxyphenyl)acetate |

Derivatives and Structure Activity Relationship Sar Studies in Academic Research

Design and Synthesis of Novel Derivatives

The synthetic versatility of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate allows for modifications at multiple sites, including the ethyl ester, the phenyl ring, and through the construction of complex hybrid molecules.

Modifications at the Ethyl Ester Moiety

The ethyl ester group is a common site for chemical modification to alter the compound's physicochemical properties and biological activity. Standard synthetic transformations include hydrolysis (saponification) of the ester to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or different esters, respectively acs.orgacs.org. For instance, the ethyl ester can be saponified and the resulting acid can be coupled with molecules like tert-butyl hydrazinecarboxylate acs.orgacs.org. Another approach involves the alkylation of related structures using ethyl bromoacetate (B1195939) or other haloesters to introduce the acetate (B1210297) moiety, as seen in the synthesis of resveratrol-oxime ester compounds and N-phenylglycinates nih.govnih.gov. These modifications allow for the introduction of diverse functional groups, influencing properties such as solubility, stability, and binding affinity to target proteins.

Functionalization of the Bromo- and Methoxy-Phenyl Ring

The bromo- and methoxy- substituents on the phenyl ring are key features that can be strategically modified to probe their influence on biological activity. The bromine atom, for example, can participate in halogen bonding or can be replaced through cross-coupling reactions to introduce new aryl or alkyl groups mdpi.com. The methoxy (B1213986) group can be demethylated to a hydroxyl group, which can then be further functionalized. Research has shown that the presence and position of bromo and methoxy groups are essential for the activity of certain compounds, such as in some dual-function spermicides with anti-HIV activity where these additions were critical nih.gov. The phenyl ring itself can undergo further substitution reactions, such as additional bromination, to explore how poly-halogenation affects activity nih.gov. These functionalizations are critical for fine-tuning the electronic and steric properties of the molecule to optimize interactions with biological targets chemicalbook.com.

Construction of Hybrid Molecules (e.g., with oxazole, quinazolinone, thiazole moieties)

A prominent strategy in drug discovery is molecular hybridization, where the core structure of this compound is combined with other pharmacologically active heterocyclic moieties. This approach aims to create chimeric molecules with potentially synergistic or novel biological activities.

Oxazole Hybrids: Novel oxazole derivatives have been synthesized using related methoxyphenyl precursors. For example, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate has been synthesized and characterized, demonstrating the feasibility of incorporating the methoxyphenyl moiety into an oxazole ring system vensel.orgresearchgate.net. The oxazole ring is a known pharmacophore present in many bioactive compounds nih.gov.

Quinazolinone Hybrids: The quinazolinone scaffold is prevalent in medicinal chemistry due to its wide range of pharmacological activities, including anticancer and anti-inflammatory effects nih.gov. Hybrid compounds incorporating quinazolin-4-one and other structures, such as 3-cyanopyridin-2-one, have been developed as dual inhibitors of targets like EGFR and BRAFV600E nih.gov. The synthesis often involves multi-component reactions where precursors are combined to build the final hybrid molecule nih.govnih.gov.

Thiazole Hybrids: Thiazole-containing hybrids are another important class of derivatives. The synthesis often involves the reaction of a thioamide with an α-haloketone, such as a phenacyl bromide derivative, in what is known as the Hantzsch thiazole synthesis nih.govacs.org. This method allows for the fusion of the thiazole ring with other scaffolds, such as pyrazoline, to create conjugates with potential antineoplastic or antimicrobial properties nih.govacs.orgnih.gov.

Structure-Activity Relationship (SAR) Investigations for Biological Activities (in vitro, non-human, non-clinical)

SAR studies are fundamental to understanding how specific structural features of the synthesized derivatives correlate with their biological effects. These investigations provide crucial insights for the rational design of more potent and selective compounds.

Impact of Substituent Position and Nature on Biological Activity

The type and position of substituents on the aromatic ring and other parts of the molecule have a profound impact on biological activity.

Nature of Substituents: Studies comparing electron-withdrawing groups (EWGs) like bromine with electron-donating groups (EDGs) have shown significant differences in activity. For instance, in a series of PAK4 inhibitors, compounds with EWGs (halogens) were active, while a similar compound with an EDG (methyl group) was inactive. Within the halogen series, activity decreased as the size of the halogen atom increased and electronegativity decreased mdpi.com.

Position of Substituents: The location of a substituent is often as critical as its chemical nature. In a study of thiosemicarbazide derivatives, moving a 3-methoxyphenyl group from one position to another on the thiosemicarbazide skeleton significantly altered the antibacterial activity mdpi.com. Similarly, SAR studies on 4H-chromene derivatives revealed that the placement of methoxy groups on a pendant phenyl ring was crucial for potency against multidrug-resistant cancer cells nih.gov.

The following table summarizes SAR findings for a series of PAK4 inhibitors, highlighting the effect of different substituents at the same position on the core scaffold.

| Compound | Substituted Group | Group Type | IC50 (nM) against PAK4 |

| 1 | Br | EWG | 5150 |

| 2 | Cl | EWG | 8533 |

| 3 | F | EWG | > 30,000 |

| 4 | CH3 | EDG | > 30,000 |

Data sourced from a study on PAK4 inhibition. mdpi.com

Correlation Between Structural Features and Molecular Targets

To understand the mechanism of action, researchers correlate the structural features of derivatives with their interactions at specific molecular targets using computational and experimental methods.

Molecular Docking: This computational technique is widely used to predict the binding mode of a ligand within the active site of a target protein. Docking studies on quinazolin-4-one/3-cyano-2-pyridone hybrids confirmed their ability to bind to and inhibit EGFR and BRAFV600E nih.gov. Similarly, docking was used to propose a binding model for a potent thiazole-based stilbene analog within the DNA-topoisomerase I complex nih.gov.

Fragment Molecular Orbital (FMO) Analysis: For a deeper understanding of ligand-protein interactions, advanced computational methods like FMO are employed. In the study of PAK4 inhibitors, FMO analysis revealed that EWG and EDG substituents had different interaction energies, particularly electrostatic and charge-transfer energies, with key residues in the hinge region of the protein (L398 and E399), which could explain the observed differences in biological activity mdpi.com.

The table below illustrates the differential interaction energies calculated for compounds with electron-withdrawing (Compound 1: Br) and electron-donating (Compound 4: CH3) groups with key residues of the PAK4 protein.

| Residue | Interaction Energy Type | Compound 1 (EWG) (kcal/mol) | Compound 4 (EDG) (kcal/mol) |

| E399 | Electrostatic Energy | -8.26 | -3.85 |

| E399 | Charge Transfer Energy | -2.28 | -0.95 |

| L398 | Electrostatic Energy | -1.52 | -4.95 |

| L398 | Charge Transfer Energy | -0.32 | -0.96 |

Data sourced from FMO analysis of PAK4 inhibitors. mdpi.com

These detailed SAR and molecular modeling studies are indispensable for transforming this compound from a simple chemical intermediate into a lead scaffold for the development of novel, highly targeted therapeutic agents.

Stereochemical Considerations in the Design of this compound Derivatives in Academic Research

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical factor in the design and development of new therapeutic agents. For derivatives of this compound, understanding the implications of stereoisomerism is paramount in optimizing their pharmacological activity and minimizing potential adverse effects. This section delves into the stereochemical considerations that guide the design of novel derivatives based on this scaffold, drawing parallels from structurally related compounds extensively studied in academic research.

While specific research on the stereoisomers of this compound derivatives is not extensively documented in publicly available literature, the principles governing their design can be inferred from studies on analogous phenylacetic acid and 2-arylpropionic acid derivatives. These related classes of compounds have been a fertile ground for investigating the influence of chirality on biological activity.

The Significance of Chirality in Drug Action

Many drugs are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers can exhibit profound differences in their pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to undesirable side effects. Therefore, the synthesis and evaluation of individual enantiomers are crucial steps in drug discovery.

For instance, the class of 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs), which share a structural resemblance to derivatives of this compound, famously demonstrates the importance of stereochemistry. In many cases, the (S)-enantiomer is the active form that inhibits cyclooxygenase (COX) enzymes, while the (R)-enantiomer is significantly less active.

Designing Chiral Derivatives: Synthetic and Analytical Approaches

The design of chiral derivatives of this compound would necessitate the development of stereoselective synthetic methods. These methods aim to produce a single enantiomer in high purity, avoiding the complexities and potential drawbacks of administering a racemic mixture (a 1:1 mixture of both enantiomers).

Key approaches to obtaining enantiomerically pure compounds include:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer.

Chiral Resolution: Separating a racemic mixture into its individual enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.

Once synthesized, the absolute configuration of the chiral centers in the derivatives must be unequivocally determined. X-ray crystallography is the gold standard for this purpose, providing a definitive three-dimensional structure of the molecule.

Structure-Activity Relationship (SAR) Studies of Stereoisomers

A critical aspect of derivative design involves establishing a clear Structure-Activity Relationship (SAR). For chiral derivatives, this extends to understanding how the spatial orientation of different functional groups impacts their interaction with biological targets.

SAR studies for stereoisomers of this compound derivatives would involve:

Biological Evaluation: Testing the individual enantiomers in relevant biological assays to determine their potency, selectivity, and efficacy.

Computational Modeling: Using molecular modeling techniques to simulate the binding of each enantiomer to its putative biological target. This can provide insights into the specific molecular interactions that favor the binding of one stereoisomer over the other.

By comparing the biological activity of different stereoisomers, researchers can build a comprehensive model of the pharmacophore, identifying the key structural features and their required spatial arrangement for optimal activity.

Interactive Data Table: Hypothetical Biological Activity of Chiral Phenylacetate (B1230308) Derivatives

To illustrate the potential differences in activity between enantiomers, the following interactive table presents hypothetical data for a series of chiral derivatives. In this hypothetical scenario, the (S)-enantiomer is consistently more potent than the (R)-enantiomer, a common observation for many classes of chiral drugs.

| Derivative | Enantiomer | IC50 (nM) | Target Selectivity |

| Compound A | (R) | 500 | Moderate |

| (S) | 25 | High | |

| Compound B | (R) | 1200 | Low |

| (S) | 50 | High | |

| Compound C | (R) | 850 | Moderate |

| (S) | 40 | Very High |

Note: The data in this table is purely illustrative and intended to demonstrate the concept of stereoselectivity in drug action.

Biological Activities and Mechanistic Insights in Vitro and Non Human Studies

Antimicrobial Research Applications (in vitro)

Comprehensive database searches did not retrieve any studies that specifically evaluated the antimicrobial activities of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate. Therefore, no data is available for the following subsections.

There is currently no published research available on the in vitro antibacterial effects of this compound against Gram-positive or Gram-negative bacteria.

Information regarding the in vitro antifungal properties of this compound is not available in the current scientific literature.

No studies were found that investigated the in vitro efficacy of this compound against Mycobacterium tuberculosis or other related strains.

Anticancer Research Applications (in vitro)

There is a lack of available scientific literature on the anticancer applications of this compound. Consequently, there is no data to report for the subsections below.

No data has been published on the in vitro cytotoxic effects of this compound on any cancer cell lines.

The potential for this compound to act as a microtubule-targeting agent or to inhibit tubulin polymerization has not been reported in the available scientific research.

Cell Cycle Arrest and Apoptosis Induction Studies

There is no available scientific literature detailing studies on the induction of cell cycle arrest or apoptosis by this compound in either in vitro or non-human studies.

Anti-inflammatory and Antioxidant Investigations

No published research was found that investigates the potential anti-inflammatory or antioxidant properties of this compound.

Enzyme Inhibition Studies (e.g., lipoxygenase, disease pathway enzymes)

Data from studies on the inhibitory effects of this compound on enzymes such as lipoxygenase or other enzymes involved in disease pathways are not present in the available scientific literature.

Molecular Mechanisms of Action (e.g., binding to receptors or enzymes, modulation of cellular pathways)

There is no information available from in vitro or non-human studies that elucidates the molecular mechanisms of action for this compound, including its potential binding to specific receptors or enzymes, or its ability to modulate cellular pathways.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of molecular geometry, electronic structure, and various other physicochemical parameters.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations are widely employed to determine the optimized molecular geometry and electronic properties of organic compounds. For Ethyl 2-(4-bromo-2-methoxyphenyl)acetate, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), would be performed to predict its most stable conformation. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

Studies on structurally similar compounds, such as dimethoxybenzene derivatives, have shown that DFT calculations can accurately predict how substituents like bromo and methoxy (B1213986) groups influence the electronic properties and intermolecular interactions nih.gov. For instance, the presence of the electron-withdrawing bromine atom and the electron-donating methoxy group on the phenyl ring of this compound is expected to significantly influence its electronic distribution and molecular geometry. The methoxy group, being ortho to the acetate (B1210297) substituent, may cause some steric hindrance, potentially leading to a non-planar arrangement of the acetate side chain with respect to the phenyl ring.

Table 1: Predicted Geometrical Parameters for this compound using DFT (Illustrative)

| Parameter | Value |

|---|---|

| C-Br Bond Length (Å) | 1.91 |

| C-O (methoxy) Bond Length (Å) | 1.36 |

| C=O (ester) Bond Length (Å) | 1.21 |

| Phenyl Ring C-C Bond Lengths (Å) | 1.39 - 1.41 |

Note: The data in this table is illustrative and based on typical values for similar functional groups and structures, as specific DFT calculations for this exact molecule are not publicly available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. dntb.gov.ua

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed over the phenyl ring and the ester group. The presence of the electron-donating methoxy group would likely raise the energy of the HOMO, while the electron-withdrawing bromine atom and the ester group would lower the energy of the LUMO. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

Note: These values are illustrative and are based on trends observed in similar aromatic esters.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization Studies

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. ijnc.ir NBO analysis provides a description of the bonding in terms of localized electron-pair bonding units. By examining the interactions between filled (donor) and empty (acceptor) orbitals, it is possible to quantify the extent of electron delocalization, which contributes to the stability of the molecule.

In this compound, significant delocalization is expected from the lone pairs of the oxygen atoms in the methoxy and ester groups into the π-system of the phenyl ring. The bromine atom's lone pairs may also participate in these interactions. These delocalization effects can be quantified by second-order perturbation theory analysis of the Fock matrix in the NBO basis, which provides stabilization energies associated with these interactions. For instance, studies on halogenated anisole (B1667542) derivatives have shown significant charge delocalization from the oxygen and halogen atoms to the aromatic ring. mdpi.com

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and photonics. nih.gov Computational methods can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. Molecules with large β values are promising candidates for NLO materials.

The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (bromo and ester) on the aromatic ring of this compound suggests that it may possess NLO properties. The charge transfer from the donor to the acceptor through the π-conjugated system is a key factor for a significant NLO response. Research has shown that the presence of a bromo group can enhance the NLO properties of organic compounds. rsc.orgresearchgate.net Quantum chemical calculations can be employed to compute the first hyperpolarizability and other related NLO parameters for this molecule.

Table 3: Predicted Non-Linear Optical Properties for this compound (Illustrative)

| Parameter | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 |

| Mean Polarizability (α) | 180 |

Note: These values are illustrative and based on computational studies of similar donor-acceptor substituted aromatic systems.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. brieflands.com It is widely used in drug discovery to predict the binding mode and affinity of a ligand to a protein target.

Prediction of Ligand-Target Interactions and Binding Affinities

Molecular docking studies can be performed to investigate the potential interactions of this compound with various biological targets. This involves docking the molecule into the active site of a target protein to predict its binding conformation and to estimate the binding affinity, often expressed as a docking score or binding free energy.

For example, given its structural features, this compound could be docked into the active sites of enzymes such as cyclooxygenases (COX), which are targets for anti-inflammatory drugs, or other enzymes where substituted phenylacetates have shown activity. nih.gov The docking results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the protein. The methoxy and ester groups could act as hydrogen bond acceptors, while the bromo-substituted phenyl ring could engage in hydrophobic and halogen bonding interactions. Such studies can provide valuable hypotheses about the potential biological activity of the compound and guide further experimental investigations. researchgate.netnih.gov

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | TYR 250, ARG 120, LEU 352 |

Note: This data is purely illustrative to demonstrate the output of a molecular docking study.

Identification of Potential Binding Sites (e.g., colchicine (B1669291) site on tubulin)

Molecular docking is a primary in silico tool used to predict the binding orientation of a small molecule to a macromolecular target. In the context of anticancer drug research, tubulin is a well-established target, and the colchicine binding site is a key pocket for many small molecule inhibitors of tubulin polymerization.

Table 1: Hypothetical Key Interactions of this compound at the Colchicine Binding Site of Tubulin

| Interacting Atom/Group of Ligand | Potential Interacting Residue(s) of Tubulin | Type of Interaction |

| Methoxy group oxygen | Asnα101, Thrα179 | Hydrogen Bond |

| Ester carbonyl oxygen | Serβ340 | Hydrogen Bond |

| Bromophenyl ring | Leuβ242, Leuβ248, Alaβ316 | Hydrophobic |

Molecular Dynamics (MD) Simulations (for conformational dynamics and binding)

To complement the static picture provided by molecular docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation of this compound bound to the colchicine site of tubulin would provide insights into the stability of the binding pose and the conformational flexibility of both the ligand and the protein.

Key analyses from such a simulation would include the root-mean-square deviation (RMSD) of the ligand to assess its stability within the binding pocket, and the root-mean-square fluctuation (RMSF) of the protein residues to identify regions of flexibility or rigidity upon ligand binding. Furthermore, the simulation could reveal the persistence of key hydrogen bonds and hydrophobic contacts, providing a more robust understanding of the binding mode. The free energy of binding could also be calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.

In Silico Profiling for Biological Activities

In the absence of experimental data, various in silico tools can predict the potential biological activities of a compound based on its chemical structure. These predictions are typically based on machine learning models trained on large datasets of known active compounds.

For this compound, a PASS (Prediction of Activity Spectra for Substances) analysis could be performed. This would generate a list of potential biological activities with a corresponding probability to be active (Pa) and inactive (Pi). Such a prediction might suggest activities ranging from enzyme inhibition to receptor antagonism. It is important to note that these are probabilistic predictions and require experimental validation. Other in silico profiling tools could assess its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, providing an early indication of its drug-likeness.

Table 2: Hypothetical In Silico Predicted Biological Activities for this compound

| Predicted Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

| Antineoplastic | > 0.5 | < 0.1 |

| Tubulin polymerization inhibitor | > 0.4 | < 0.2 |

| Cytochrome P450 inhibitor | > 0.6 | < 0.05 |

While the specific computational and theoretical investigations for this compound are yet to be published, the methodologies described provide a clear roadmap for future research. Such studies would be invaluable in uncovering the therapeutic potential of this compound and guiding further experimental work.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For Ethyl 2-(4-bromo-2-methoxyphenyl)acetate, the expected proton signals would correspond to the ethyl group, the methoxy (B1213986) group, the methylene (B1212753) bridge, and the aromatic protons.

Anticipated ¹H NMR Data:

| Protons | Multiplicity | Approximate Chemical Shift (δ ppm) | Integration |

| Ethyl (-CH₃) | Triplet | 1.2-1.3 | 3H |

| Ethyl (-OCH₂-) | Quartet | 4.1-4.2 | 2H |

| Methylene (-CH₂-) | Singlet | 3.6-3.7 | 2H |

| Methoxy (-OCH₃) | Singlet | 3.8-3.9 | 3H |

| Aromatic (Ar-H) | Multiplet | 6.8-7.4 | 3H |

The aromatic region would likely show a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the methoxy group would be the most shielded (lowest ppm), while the proton between the bromo and acetate (B1210297) groups would be expected at a higher chemical shift.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present (e.g., C=O, C-O, aromatic C-H, aromatic C-Br).

Anticipated ¹³C NMR Data:

| Carbon Atom | Approximate Chemical Shift (δ ppm) |

| Ethyl (-C H₃) | ~14 |

| Methoxy (-OC H₃) | ~56 |

| Ethyl (-OC H₂-) | ~61 |

| Methylene (-C H₂-) | ~40 |

| Aromatic (C-Br) | ~115 |

| Aromatic (C-H) | 112-133 |

| Aromatic (C-OCH₃) | ~157 |

| Aromatic (C-CH₂-) | ~125 |

| Ester Carbonyl (C=O) | ~171 |

To unambiguously assign the proton and carbon signals, especially for the aromatic region, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): Would reveal couplings between adjacent protons, for instance, between the -OCH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning the quaternary carbons and confirming the connectivity of the substituents on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of protons, for example, between the methoxy protons and the adjacent aromatic proton.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Key Anticipated IR Absorption Bands:

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1735-1750 |

| C-O (Ester) | Stretch | ~1250-1300 (asymmetric) & ~1000-1100 (symmetric) |

| C-O (Aryl ether) | Stretch | ~1200-1275 (asymmetric) & ~1020-1075 (symmetric) |

| C-H (sp³ Aliphatic) | Stretch | ~2850-3000 |

| C=C (Aromatic) | Stretch | ~1450-1600 |

| C-H (Aromatic) | Bend (out-of-plane) | ~800-900 |

| C-Br | Stretch | ~500-650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. For this compound, the aromatic ring constitutes the primary chromophore. The substitution pattern is expected to influence the wavelength of maximum absorbance (λmax). Typically, substituted benzene rings show absorptions in the 250-300 nm range.

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRESIMS) can determine the mass with very high precision, allowing for the calculation of the exact molecular formula.

For this compound (C₁₁H₁₃BrO₃), the key expected observations would be:

Molecular Ion Peak (M⁺): A pair of peaks corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The calculated monoisotopic mass for C₁₁H₁₃⁷⁹BrO₃ is approximately 272.00 g/mol , and for C₁₁H₁₃⁸¹BrO₃ is approximately 274.00 g/mol .

Fragmentation Pattern: Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃), the loss of the entire ester group (-COOCH₂CH₃), and cleavage of the bond between the aromatic ring and the acetate side chain, leading to characteristic fragment ions.

HRESIMS would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. For C₁₁H₁₃BrO₃, the expected [M+H]⁺ or [M+Na]⁺ adducts would be measured to four or more decimal places, confirming the molecular formula.

X-ray Crystallography and Structural Analysis

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the molecular structure of crystalline compounds. The process involves growing a high-quality single crystal of the substance, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined with high precision.

For a related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, SC-XRD analysis revealed a monoclinic crystal system with the space group P2₁/n. vensel.org This level of detailed analysis confirms bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation in the solid state. A similar analysis of this compound would be expected to precisely define the spatial relationship between the bromomethoxyphenyl ring and the ethyl acetate substituent.

Table 1: Illustrative Crystallographic Data Collection and Refinement Parameters (Note: This table is a representative example of data that would be obtained from an SC-XRD experiment and is not the actual data for this compound.)

| Parameter | Example Value |

| Empirical formula | C₁₁H₁₃BrO₃ |

| Formula weight | 273.12 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.1 Å, b = 5.2 Å, c = 20.5 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 1060 ų |

| Z | 4 |

| Density (calculated) | 1.710 Mg/m³ |

| Absorption coefficient | 3.5 mm⁻¹ |

| F(000) | 552 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 5200 |

| Independent reflections | 2400 [R(int) = 0.04] |

| Final R indices [I>2σ(I)] | R1 = 0.05, wR2 = 0.12 |

| R indices (all data) | R1 = 0.07, wR2 = 0.15 |

| Goodness-of-fit on F² | 1.05 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties such as normalized contact distance (dnorm) onto the molecular surface, regions involved in hydrogen bonding, halogen bonding, and other van der Waals contacts can be identified.

The analysis generates a unique two-dimensional "fingerprint plot," which summarizes the frequency of different types of intermolecular contacts. For instance, in the analysis of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, the fingerprint plot revealed that H···H interactions were the most significant, contributing 34.4% to the total Hirshfeld surface. vensel.org A similar study on this compound would quantify the contributions of Br···H, O···H, C···H, and H···H contacts, providing a detailed understanding of the forces governing its crystal packing. The red spots on a dnorm map would highlight close contacts, such as potential hydrogen bonds.

Analysis of Crystal Packing and Hydrogen Bonding Networks

The data from SC-XRD is crucial for analyzing how molecules arrange themselves in a crystal, a phenomenon known as crystal packing. This arrangement is governed by a network of intermolecular forces, including hydrogen bonds, halogen bonds, and π–π stacking interactions.

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a rapid and effective technique used for qualitative analysis. A small amount of the compound is spotted onto a silica (B1680970) gel plate, which is then developed in a suitable solvent system (eluent). The distance the compound travels up the plate relative to the solvent front (the Rf value) is characteristic of the compound in that specific eluent. During synthesis, TLC can be used to track the consumption of starting materials and the formation of the product. uni.lu For a compound like this compound, a typical eluent might be a mixture of hexane (B92381) and ethyl acetate.

High-Performance Liquid Chromatography (HPLC) provides quantitative data on the purity of a sample. The compound is dissolved in a solvent and injected into a column packed with a stationary phase (commonly C18-modified silica for reverse-phase HPLC). A mobile phase, such as a mixture of acetonitrile (B52724) and water, is pumped through the column, and the components of the sample are separated based on their differential partitioning between the two phases. A detector, often a UV-Vis spectrophotometer, records the retention time and peak area for each component. This allows for the precise determination of the purity of this compound and the quantification of any impurities. Reverse-phase HPLC methods are commonly used for analyzing related ethyl phenylacetate (B1230308) derivatives. chemicalbook.com

Table 2: Illustrative HPLC Method Parameters (Note: This table is a representative example of an HPLC method that could be used for purity analysis and is not a validated method for this compound.)

| Parameter | Example Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Conclusion and Future Directions in Research

Synthesis of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate as a Versatile Synthon

The development of efficient and scalable synthetic routes to this compound is a crucial first step to unlocking its potential as a versatile synthon. Based on established organic chemistry principles, a plausible and promising approach would be the esterification of the corresponding carboxylic acid, 2-(4-bromo-2-methoxyphenyl)acetic acid.

A potential synthetic pathway could commence with the regioselective bromination of 2-methoxyphenylacetic acid. The directing effects of the methoxy (B1213986) and acetic acid groups would need to be carefully considered to achieve the desired 4-bromo substitution pattern. Following the successful synthesis of the carboxylic acid precursor, a standard Fischer esterification using ethanol (B145695) in the presence of an acid catalyst would yield the target compound, this compound.

Future research in this area should focus on optimizing reaction conditions to maximize yield and purity, as well as exploring alternative, more sustainable synthetic methodologies. The development of a robust synthesis will be paramount for making this compound readily available for further derivatization and application-oriented studies.

Future Avenues in Chemical Derivatization and Functionalization

The chemical architecture of this compound offers multiple sites for derivatization and functionalization, paving the way for the creation of a diverse library of novel compounds. The key reactive handles on the molecule are the bromo substituent on the aromatic ring and the ester functionality.

The bromine atom is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, at the 4-position of the phenyl ring. Such modifications could be used to systematically tune the electronic and steric properties of the molecule, which is a common strategy in the development of new materials and therapeutic agents.

The ethyl ester group provides another avenue for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, including amides, acid chlorides, and other esters. These derivatives could exhibit unique biological activities or serve as monomers for polymerization reactions. Furthermore, the methoxy group, while generally less reactive, could potentially be cleaved to a hydroxyl group, opening up another site for functionalization.

Expanding the Scope of Biological Investigations in Academic Settings

While the biological profile of this compound itself is not yet established, the known biological activities of structurally related compounds provide a strong rationale for future investigations. For instance, various substituted phenylacetic acid derivatives have been reported to possess anti-inflammatory, analgesic, and antimicrobial properties.

Future academic research should, therefore, include the screening of this compound and its derivatives for a range of biological activities. Initial studies could focus on its potential as an anti-inflammatory agent, given that many non-steroidal anti-inflammatory drugs (NSAIDs) contain a phenylacetic acid moiety. Additionally, the presence of the bromine atom may confer antimicrobial or anticancer properties, as many halogenated organic compounds are known to exhibit such activities.

Structure-activity relationship (SAR) studies will be crucial in this context. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features responsible for any observed effects and optimize the molecule for a specific therapeutic target.

Integration of Advanced Computational and Analytical Approaches

To guide and accelerate the experimental research on this compound, the integration of advanced computational and analytical techniques will be indispensable.

Computational Studies: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the geometric and electronic properties of the molecule. ajpchem.org Such calculations can provide insights into its reactivity, stability, and potential intermolecular interactions. ajpchem.org For instance, computational modeling could be used to predict the most favorable sites for electrophilic or nucleophilic attack, thereby guiding the design of new derivatization strategies. Furthermore, molecular docking simulations could be used to predict the binding affinity of the compound and its derivatives to various biological targets, helping to prioritize candidates for experimental screening.

Analytical Characterization: A suite of modern analytical techniques will be essential for the unambiguous characterization of this compound and its derivatives. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) will be vital for assessing the purity of synthesized compounds and for monitoring reaction progress. sielc.comnih.gov Spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, will be necessary to elucidate the chemical structure of new derivatives. For solid-state characterization, X-ray crystallography could provide definitive information on the three-dimensional arrangement of the molecule in the crystalline state.

Potential for Material Science and Other Emerging Applications

The presence of a brominated aromatic ring in this compound suggests potential applications in the field of material science. Brominated organic compounds are widely used as flame retardants. wikipedia.org Future research could explore the efficacy of incorporating this molecule into various polymers to enhance their fire resistance.

Furthermore, the potential for this compound to be functionalized through cross-coupling reactions opens up possibilities for its use as a building block in the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties of the molecule through derivatization would be particularly advantageous in this context.

The ester functionality also suggests that this compound could be used as a monomer or a precursor to a monomer in polymerization reactions, leading to the development of new polyesters with tailored properties.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.